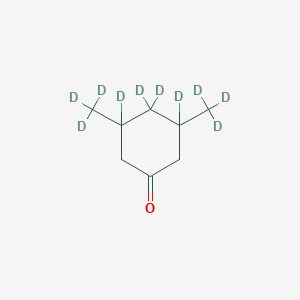

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

CAS No.:

Cat. No.: VC16631418

Molecular Formula: C8H14O

Molecular Weight: 136.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O |

|---|---|

| Molecular Weight | 136.26 g/mol |

| IUPAC Name | 3,4,4,5-tetradeuterio-3,5-bis(trideuteriomethyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D |

| Standard InChI Key | MSANHHHQJYQEOK-ZVKOAREQSA-N |

| Isomeric SMILES | [2H]C1(C(CC(=O)CC1([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])[2H] |

| Canonical SMILES | CC1CC(CC(=O)C1)C |

Introduction

Synthesis and Isotopic Labeling

Deuteration Strategies

Deuterium incorporation into organic molecules typically involves catalytic exchange reactions or synthesis using deuterated precursors. For 3,5-dimethyl-d6-cyclohexanone-3,4,4,5-d4, the likely route involves reacting 3,5-dimethylcyclohexanone with deuterium oxide (D₂O) under acidic or basic conditions, facilitating H/D exchange at specific positions . Alternative methods may employ deuterated methylating agents to introduce CD₃ groups.

Pharmacological Applications and Research Utility

Role in Drug Metabolism Studies

Deuterated compounds like 3,5-dimethyl-d6-cyclohexanone-3,4,4,5-d4 serve as tracers to quantify drug metabolites in biological matrices. The kinetic isotope effect (KIE) associated with deuterium can alter metabolic pathways, slowing cytochrome P450-mediated oxidation and extending drug half-lives . Russak et al. (2019) demonstrated that deuteration at strategic positions reduces first-pass metabolism, enhancing bioavailability for certain pharmaceuticals .

Case Study: Pharmacokinetic Profiling

In vitro studies using deuterated analogs enable researchers to distinguish endogenous compounds from administered drugs in mass spectrometry. For example, substituting hydrogen with deuterium in 3,5-dimethylcyclohexanone shifts its mass spectral peaks, allowing unambiguous detection in complex mixtures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume